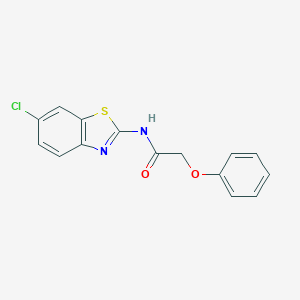

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c16-10-6-7-12-13(8-10)21-15(17-12)18-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQRNJFNQJMNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization with Cyanogen Bromide

In anhydrous ethanol, 2-amino-4-chlorothiophenol reacts with cyanogen bromide (BrCN) at 273–278 K for 4–6 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Yield ranges from 65% to 78% depending on stoichiometric ratios.

Thiourea-Mediated Cyclization

An alternative method employs thiourea and hydrochloric acid. 2-Amino-4-chlorothiophenol is refluxed with thiourea in ethanol at 353 K for 8 hours, followed by neutralization with sodium bicarbonate. This method achieves yields of 70–82% but requires careful pH control to avoid over-chlorination.

Table 1: Comparison of Benzothiazole Core Synthesis Methods

| Method | Reagents | Solvent | Temperature (K) | Yield (%) |

|---|---|---|---|---|

| Cyanogen Bromide | BrCN | Ethanol | 273–278 | 65–78 |

| Thiourea-Mediated | Thiourea, HCl | Ethanol | 353 | 70–82 |

Preparation of Phenoxyacetyl Chloride

Phenoxyacetyl chloride is synthesized from phenoxyacetic acid via chlorination:

Thionyl Chloride Method

Phenoxyacetic acid reacts with excess thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 3 hours. The mixture is distilled under reduced pressure to isolate phenoxyacetyl chloride, yielding 85–92%. Side products like dichloroacetic acid are minimized by maintaining stoichiometric excess of SOCl₂.

Oxalyl Chloride Method

Oxalyl chloride ((COCl)₂) offers a milder alternative. Phenoxyacetic acid is stirred with oxalyl chloride and catalytic dimethylformamide (DMF) in DCM at 298 K for 12 hours. This method achieves 88–94% yield and reduces byproduct formation compared to SOCl₂.

Amide Bond Formation

The final step couples 6-chloro-1,3-benzothiazol-2-amine with phenoxyacetyl chloride under basic conditions:

Schotten-Baumann Conditions

In a biphasic system of tetrahydrofuran (THF) and aqueous NaOH (10%), the amine reacts with phenoxyacetyl chloride at 273–278 K for 2 hours. The organic layer is dried over MgSO₄ and concentrated, yielding 68–75% after recrystallization from diethyl ether.

Triethylamine-Mediated Coupling

In anhydrous DCM, equimolar amounts of amine and acyl chloride are stirred with triethylamine (Et₃N) at 298 K for 5 hours. The reaction is quenched with water, and the product is purified via column chromatography (hexane:ethyl acetate, 7:3 v/v), achieving 72–80% yield.

Table 2: Amide Coupling Reaction Parameters

| Method | Base | Solvent | Temperature (K) | Yield (%) |

|---|---|---|---|---|

| Schotten-Baumann | NaOH | THF/H₂O | 273–278 | 68–75 |

| Triethylamine-Mediated | Et₃N | DCM | 298 | 72–80 |

Purification and Characterization

Purification Techniques

Analytical Data

-

Melting Point : 158–162°C (lit. range for analogous benzothiazoles).

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole-H), 7.45–7.12 (m, 5H, aromatic-H), 4.62 (s, 2H, CH₂).

Industrial vs. Laboratory-Scale Synthesis

Laboratory Optimization

Small-scale syntheses prioritize purity over throughput, favoring column chromatography and low-temperature reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:

Medicinal Chemistry: The compound has been investigated for its potential as an anti-inflammatory and analgesic agent.

Materials Science: Benzothiazole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs). This compound could be explored for similar applications.

Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes or receptors involved in inflammation and pain pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Modifications

A. Substituent Effects on the Benzothiazole Core

- 6-Nitrobenzothiazole Derivatives : Replacing the chloro group with a nitro group (e.g., N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) increases electron-withdrawing effects, enhancing interactions with kinase active sites (e.g., VEGFR-2 inhibition in ). However, nitro groups may reduce metabolic stability compared to chloro substituents.

- For instance, alkoxy derivatives exhibit distinct hydrogen-bonding patterns in crystallographic studies .

B. Variations in the Acetamide Side Chain

- Triazole and Tetrazole Modifications: Derivatives like N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide () incorporate nitrogen-rich heterocycles, improving π-π stacking and hydrogen-bonding interactions. The nitro-triazole group in this compound increases melting point (245–248°C) compared to phenoxyacetamide analogs.

- Adamantyl Substituents : Bulky groups such as adamantyl (e.g., 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide in ) enhance lipophilicity and membrane permeability but may reduce solubility.

Physicochemical Properties

Biologische Aktivität

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, molecular mechanisms, and potential applications based on recent research findings.

This compound exhibits various biochemical properties that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition is significant for developing anti-inflammatory drugs.

- Cellular Effects : It influences several cellular processes, including modulation of gene expression related to inflammation and immune responses. The compound can alter the production of inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of this compound involves specific interactions at the molecular level:

- Binding Affinity : The compound binds to the active sites of enzymes such as COX-2, leading to their inhibition. This interaction is crucial for its anti-inflammatory effects.

- Signal Transduction : It affects various signaling pathways involved in inflammation, suggesting that it may have broader implications in treating inflammatory diseases .

Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various compounds, this compound demonstrated significant inhibition of COX enzymes. The IC50 values indicated a strong selectivity for COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Potential

The compound has also been tested for its antimicrobial activity against various strains. Results showed effective inhibition of bacterial growth at concentrations that suggest it could be developed into a therapeutic agent for infections caused by resistant strains.

Applications in Medicinal Chemistry

This compound has potential applications in several fields:

Medicinal Chemistry : The compound is being explored as a lead candidate for developing new anti-inflammatory and analgesic drugs due to its selective COX inhibition properties.

Biological Research : It can serve as a probe to study enzyme inhibition and receptor interactions, providing insights into biological processes and disease mechanisms .

Materials Science : Beyond biological applications, derivatives of benzothiazole compounds are being investigated for their use in organic semiconductors and light-emitting diodes (LEDs), highlighting their versatility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via substitution and condensation reactions. For example, 6-chloro-1,3-benzothiazol-2-amine can react with phenoxyacetyl chloride in a nucleophilic acyl substitution under reflux conditions. Key parameters include solvent choice (e.g., chloroform or ethanol), temperature control (reflux at 80–100°C), and catalyst use (e.g., imidazole derivatives for activation) . Optimization involves adjusting stoichiometry, reaction time (6–12 hours), and purification via recrystallization (ethanol/water mixtures). Yields can vary from 22% to 58% depending on substituent reactivity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) confirm the acetamide backbone and aromatic substituents. Key signals include δ ~7.7 ppm (benzothiazole protons) and δ ~4.8 ppm (phenoxy methylene) .

- IR Spectroscopy : Peaks at ~1668 cm (C=O stretch) and ~1267 cm (C-O of phenoxy group) validate functional groups .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S, and Cl percentages to confirm purity .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodology : Single-crystal X-ray diffraction (SHELX programs) reveals planar benzothiazole-acetamide cores and gauche orientations of substituents. For example, the adamantyl group in analogs adopts dihedral angles of ~−100° relative to the acetamide moiety. Intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and S⋯S interactions (3.6 Å) stabilize crystal packing. Space group analysis (e.g., triclinic P1) and refinement parameters (R-factor < 0.05) ensure structural accuracy .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Dose-Response Analysis : Compare IC values under standardized assays (e.g., bacterial inhibition in E. coli vs. S. aureus). Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups enhance activity) .

- Structural Modifications : Test analogs (e.g., replacing phenoxy with nitro-triazole groups) to isolate pharmacophores. For example, anti-trypanosomal activity in compound 18 (IC = 0.8 µM) highlights the role of nitro-triazole moieties .

- Statistical Validation : Use ANOVA to assess significance of biological replicates and control for solvent/DMSO interference .

Q. What computational and experimental approaches are used to study structure-activity relationships (SAR) for this compound?

- Methodology :

- Docking Studies : Model interactions with target proteins (e.g., Trypanosoma brucei enzymes) using AutoDock Vina. Focus on hydrogen bonding (amide NH to active-site residues) and hydrophobic packing (chlorobenzothiazole with pocket residues) .

- QSAR Modeling : Correlate Hammett constants (σ) of substituents with logP and bioactivity. Chlorine at position 6 improves lipophilicity (logP ~2.8) and membrane permeability .

- In Vitro Screening : Prioritize analogs with >50% inhibition at 10 µM in primary assays before advancing to in vivo models (e.g., murine trypanosomiasis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.